molecular formula C23H29N3O2S B417906 N-[3-cyano-4-methyl-5-(piperidin-1-ylcarbonyl)thien-2-yl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

N-[3-cyano-4-methyl-5-(piperidin-1-ylcarbonyl)thien-2-yl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

Cat. No.: B417906
M. Wt: 411.6g/mol
InChI Key: CWSOFEAEACJNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-cyano-4-methyl-5-(piperidin-1-ylcarbonyl)thien-2-yl]tricyclo[3311~3,7~]decane-1-carboxamide is a complex organic compound that combines the unique structural features of adamantane, thiophene, and piperidine

Preparation Methods

The synthesis of N-[3-cyano-4-methyl-5-(piperidin-1-ylcarbonyl)thien-2-yl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of adamantane-1-carboxylic acid, which can be synthesized by carboxylation of adamantane . The subsequent steps involve the introduction of the thiophene and piperidine moieties through various organic reactions, such as nucleophilic substitution and amide formation. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

N-[3-cyano-4-methyl-5-(piperidin-1-ylcarbonyl)thien-2-yl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

    Amide Formation: The formation of the amide bond is a key step in its synthesis, typically involving reagents like carbodiimides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-cyano-4-methyl-5-(piperidin-1-ylcarbonyl)thien-2-yl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may have applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-cyano-4-methyl-5-(piperidin-1-ylcarbonyl)thien-2-yl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to certain proteins or enzymes. The thiophene and piperidine groups contribute to the compound’s overall chemical reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-cyano-4-methyl-5-(piperidin-1-ylcarbonyl)thien-2-yl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of structural features from adamantane, thiophene, and piperidine, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H29N3O2S

Molecular Weight

411.6g/mol

IUPAC Name

N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]adamantane-1-carboxamide

InChI

InChI=1S/C23H29N3O2S/c1-14-18(13-24)20(29-19(14)21(27)26-5-3-2-4-6-26)25-22(28)23-10-15-7-16(11-23)9-17(8-15)12-23/h15-17H,2-12H2,1H3,(H,25,28)

InChI Key

CWSOFEAEACJNPX-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C#N)NC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)N5CCCCC5

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)N5CCCCC5

Origin of Product

United States

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